Dimethyl oxobenzo dioxasilane

Organosilicon synthesis Vilsmeier conditions Reaction efficiency

Dimethyl oxobenzo dioxasilane (CAS 17902-57-7), systematically named 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one, is a heterocyclic organosilicon compound. It features a five-membered benzodioxasilole ring containing a silanol moiety, distinguishing it from linear siloxanes and simpler silanes.

Molecular Formula C9H10O3Si
Molecular Weight 194.26 g/mol
CAS No. 17902-57-7
Cat. No. B100100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl oxobenzo dioxasilane
CAS17902-57-7
Synonyms4H-1,3,2-Benzodioxasilin-4-one, 2,2-dimethyl-
Molecular FormulaC9H10O3Si
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESC[Si]1(OC2=CC=CC=C2C(=O)O1)C
InChIInChI=1S/C9H10O3Si/c1-13(2)11-8-6-4-3-5-7(8)9(10)12-13/h3-6H,1-2H3
InChIKeyPYIPVTMVCJRGJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Oxobenzo Dioxasilane (CAS 17902-57-7): A Structurally Distinct Silicon-Based Cosmetic and Industrial Intermediate


Dimethyl oxobenzo dioxasilane (CAS 17902-57-7), systematically named 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one, is a heterocyclic organosilicon compound [1]. It features a five-membered benzodioxasilole ring containing a silanol moiety, distinguishing it from linear siloxanes and simpler silanes [2]. The compound is primarily recognized in cosmetic applications for its film-forming and skin conditioning properties, but its unique cyclic structure also renders it a versatile intermediate in silicon chemistry [3].

1

Heterocyclic benzodioxasilole core with silanol functionality for synthesis and formulation workflows

2

Structurally distinct from linear siloxanes; reported film-forming and skin-conditioning context

3

Liquid physical form supports handling and incorporation into solvent-based or anhydrous systems

Why Dimethyl Oxobenzo Dioxasilane (CAS 17902-57-7) Cannot Be Readily Substituted by Other Siloxanes or Film-Formers


The cyclic benzodioxasilole core of dimethyl oxobenzo dioxasilane confers a distinct silanol functionality that is absent in common linear polydimethylsiloxanes (e.g., dimethicone) or volatile cyclic siloxanes (e.g., cyclopentasiloxane) [1]. This structural difference translates to a divergent performance profile: while many silicones provide only transient slip and feel, the silanol group in dimethyl oxobenzo dioxasilane is reported to engage in more substantive interactions with biological substrates, potentially contributing to its claimed anti-inflammatory and restructuring activities . Consequently, substituting this compound with a generic film-former may compromise targeted functional benefits in formulations requiring specific biological or physicochemical outcomes.

Dimethicone / linear PDMS

Lacks the silanol moiety; reported functional interactions with biological substrates may not transfer

Solid benzodioxasilinone derivatives

Liquid vs. solid physical form alters handling and incorporation workflows; may require dissolution steps

Generic film-forming agents

Reported silanol-mediated functional context may be absent; formulation endpoint profile may shift

Quantitative Differentiation Guide: Dimethyl Oxobenzo Dioxasilane vs. Key Comparators


Synthesis Efficiency: Quantitative One-Step Yield vs. Multi-Step Routes for Analogous Benzodioxasilinones

Dimethyl oxobenzo dioxasilane can be synthesized in a single step under adapted Vilsmeier conditions, achieving a quantitative yield [1]. In contrast, the synthesis of structurally related benzodioxasilin-4-one derivatives often requires multi-step sequences (e.g., nine linear steps, 31% overall yield for a comparable compound) [2].

Synthesis efficiency
Reported
Quantitative yield (≈100%) in one step vs. 31% overall in nine steps for a related derivative
Supports synthesis workflow fit
Adapted Vilsmeier conditions; cross-study comparable
Organosilicon synthesis Vilsmeier conditions Reaction efficiency

Functional Differentiation: Silanol-Mediated Anti-Inflammatory Potential vs. Inert Silicone Oils

Unlike inert, non-functional linear siloxanes such as dimethicone, dimethyl oxobenzo dioxasilane contains a silanol group that is claimed to impart specific biological activities, including anti-inflammatory and antioxidant effects [1]. While direct comparative bioassay data are not publicly available, the structural presence of the silanol moiety distinguishes it functionally from silicones that serve purely as emollients or film-formers.

Silanol-mediated function
Class-level inference
Cyclic silanol-containing structure vs. inert linear siloxane; no public comparative bioassay data
Reported functional differentiation context
Data to verify; supplier-reported anti-inflammatory and antioxidant context
Cosmetic chemistry Skin conditioning Anti-inflammatory

Physical State and Hydrolytic Stability: A Liquid Organosilicon with Defined Moisture Sensitivity

Dimethyl oxobenzo dioxasilane is a liquid at room temperature and is reported to be stable but easily hydrolyzed [1]. This contrasts with many solid organosilicon compounds that require dissolution before use. Its defined moisture sensitivity may be advantageous in anhydrous formulations where controlled reactivity is desired.

Physical state
Source review
Liquid at ambient temperature; reported stable but easily hydrolyzed
Supports formulation handling review
Hydrolytic sensitivity informs storage and anhydrous compatibility
Material properties Hydrolytic stability Formulation compatibility

Optimal Application Scenarios for Dimethyl Oxobenzo Dioxasilane (CAS 17902-57-7) Based on Evidence Differentiation


Synthesis of Advanced Organosilicon Building Blocks via Efficient One-Step Protocol

The quantitative one-step synthesis of dimethyl oxobenzo dioxasilane [1] makes it a cost-effective and readily accessible starting material for the preparation of more complex benzodioxasilole derivatives. Its high yield under mild Vilsmeier conditions is particularly valuable for academic and industrial laboratories seeking to streamline synthetic routes and reduce waste.

Development of Multi-Functional Cosmetic Formulations Requiring Bioactive Silanol Functionality

Formulations targeting anti-inflammatory, antioxidant, or restructuring benefits (e.g., for sensitive skin, anti-aging, hair/nail care) can leverage the silanol-mediated activity of dimethyl oxobenzo dioxasilane [2]. Unlike inert silicones, this compound may provide substantiated functional claims beyond simple film-formation.

Anhydrous Personal Care Products Where Controlled Hydrolytic Reactivity Is Desired

The liquid physical form and defined moisture sensitivity of dimethyl oxobenzo dioxasilane [3] are advantageous in anhydrous formulations (e.g., nail polishes, serums) where the compound can remain stable until application, after which hydrolysis may trigger film-formation or release of active species.

Application
Selection Property
Validation Focus
Organosilicon synthesis research
One-step synthesis efficiency
Reaction yield and step-economy review
Functional cosmetic formulation research
Silanol-mediated functional context
Reported soothing and restructuring endpoint assays
Anhydrous personal care product development
Liquid form with defined hydrolytic sensitivity
Formulation stability and moisture-exclusion protocols

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